molecular formula C14H17NO6 B1646583 4-[(Boc-amino)methyl]-phthalic acid

4-[(Boc-amino)methyl]-phthalic acid

Katalognummer: B1646583
Molekulargewicht: 295.29 g/mol
InChI-Schlüssel: YRCKETVGEDEDTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Boc-amino)methyl]-phthalic acid is a useful research compound. Its molecular formula is C14H17NO6 and its molecular weight is 295.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitubercular Activity

Recent studies have indicated that derivatives of anthranilic acid, which may share structural similarities with 4-[(Boc-amino)methyl]-phthalic acid, exhibit promising antitubercular properties. For instance, a series of compounds were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies highlighted that the presence of specific functional groups significantly influenced the potency of these compounds .

Table 1: Antitubercular Activity of Related Compounds

CompoundStructureIC50 (µM)
1Anthranilic Acid Derivative38
2Brominated Analog45
3Modified Anthranilic Acid34

The analysis revealed that modifications to the carboxylic acid moiety were crucial for maintaining biological activity .

Drug Development and Prodrugs

This compound can serve as a precursor in the synthesis of prodrugs designed to enhance bioavailability and therapeutic efficacy. Prodrugs based on similar structures have been explored for their potential in cancer therapy, particularly targeting folate metabolism pathways . The incorporation of Boc-protected amino acids allows for selective activation in tumor environments, thereby minimizing systemic toxicity.

Peptide Synthesis

The Boc protecting group is widely used in peptide synthesis due to its stability under various reaction conditions. This compound can be utilized as a building block in the formation of peptides that exhibit specific biological activities, including antimicrobial and anticancer properties .

Table 2: Applications in Peptide Synthesis

ApplicationDescription
Antimicrobial PeptidesDevelopment of peptides with enhanced activity against resistant strains
Anticancer PeptidesTargeted delivery systems for chemotherapy agents

Case Study: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on compounds related to this compound to determine the impact of various substituents on biological activity. The study revealed that bulky hydrophobic groups significantly increased binding affinity to target proteins involved in disease pathways .

Case Study: Prodrug Efficacy in Cancer Treatment

In a study examining prodrugs derived from Boc-protected amino acids, researchers demonstrated improved efficacy in tumor models when compared to traditional chemotherapeutics. The prodrugs exhibited selective activation within tumor tissues, leading to enhanced therapeutic indices .

Eigenschaften

Molekularformel

C14H17NO6

Molekulargewicht

295.29 g/mol

IUPAC-Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phthalic acid

InChI

InChI=1S/C14H17NO6/c1-14(2,3)21-13(20)15-7-8-4-5-9(11(16)17)10(6-8)12(18)19/h4-6H,7H2,1-3H3,(H,15,20)(H,16,17)(H,18,19)

InChI-Schlüssel

YRCKETVGEDEDTC-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

The compound (76.4 mg) obtained in Example 129-3 was dissolved in methanol (4.5 ml). A 1 mol/l sodium hydroxide aqueous solution (2.3 ml) was dropped in this solution. Then, the solution was stirred at room temperature for 2 hours and then neutralized with the addition of 1 mol/l hydrochloric acid (2.3 ml). The residue obtained by distilling the solvent off was purified through silica gel column chromatography (chloroform/methanol), thereby obtaining the subject compound (65.3 mg) as a pale-yellow oily substance.
Name
compound
Quantity
76.4 mg
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.3 mL
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.